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molecular formula C7H6ClN5 B344529 5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine CAS No. 168893-69-4

5-(5-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-amine

Cat. No. B344529
M. Wt: 195.61g/mol
InChI Key: DACLQJIAJKLAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750545

Procedure details

The synthesis method of Example 7-(2) was applied. The compound (3.94 g) obtained in (3) above, a 5M sodium methoxide-methanol solution (17 ml), methanol (20 ml) and aminoguanidine hydrochloride (9.39 g) were used as reagents. The mixture was stirred with refluxing for 18 hours and methanol was distilled away under reduced pressure. Water was added to the residue and the aqueous layer was adjusted to pH 3-4 with 3N hydrochloric acid to give 3.40 g of a pale-yellow solid that precipitated (yield 82%).
[Compound]
Name
compound
Quantity
3.94 g
Type
reactant
Reaction Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
aminoguanidine hydrochloride
Quantity
9.39 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
NC1N=[C:5]([C:7]2C=[C:11](C(C)(C)C)[C:10](OCOCCOC)=[C:9](C(C)(C)C)[CH:8]=2)[NH:4]N=1.C[O-].[Na+].CO.[C:33]([NH:36][NH2:37])([NH2:35])=[NH:34].[ClH:38]>CO>[NH2:34][C:33]1[N:35]=[C:11]([C:10]2[CH:9]=[CH:8][C:7]([Cl:38])=[CH:5][N:4]=2)[NH:37][N:36]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
compound
Quantity
3.94 g
Type
reactant
Smiles
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC(=N1)C1=CC(=C(C(=C1)C(C)(C)C)OCOCCOC)C(C)(C)C
Step Two
Name
sodium methoxide methanol
Quantity
17 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Step Three
Name
aminoguanidine hydrochloride
Quantity
9.39 g
Type
reactant
Smiles
C(=N)(N)NN.Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with refluxing for 18 hours
Duration
18 h
DISTILLATION
Type
DISTILLATION
Details
methanol was distilled away under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC(=N1)C1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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